Dalbergin

Descripción general

Descripción

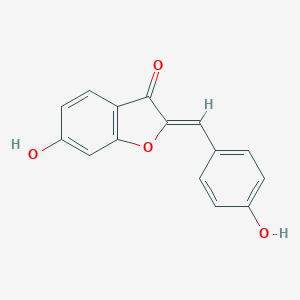

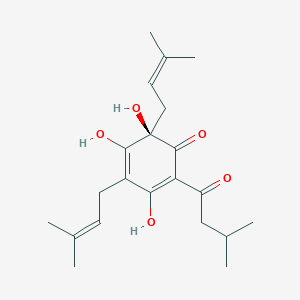

Dalbergin is a natural compound found in the heartwoods of Dalbergia sissoo . It belongs to the class of compounds known as coumarins . It has been reported to exhibit similar bone conserving effect against bone-loss as estradiol treatment, making it a potential therapeutic candidate against postmenopausal osteoporosis . Additionally, Dalbergin is also known to prevent some effects of photoaging and maintain skin integrity by regulating the degradation of the extracellular matrix proteins .

Synthesis Analysis

Dalbergin is a naturally occurring chemical that has been synthesized in the laboratory . The synthetic version of Dalbergin was analyzed using 1H-NMR, 13C-NMR, and LC-MS .Molecular Structure Analysis

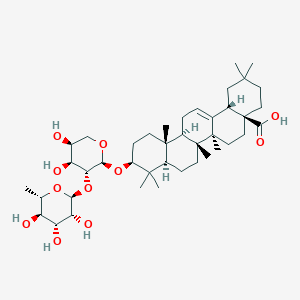

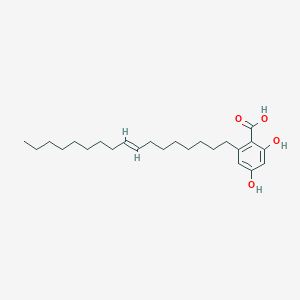

Dalbergin has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . The mass spectrum of Dalbergin exhibited significant ions at m/z 267.0655, 252.0166, 224.1377, and 180.0407 .Chemical Reactions Analysis

The fragmentation behaviors of Dalbergin were investigated using UPLC with quadrupole time-of-flight tandem mass spectrometry . In negative ion electrospray ionization mass spectrometry, Dalbergin yielded prominent [M − H]− ions. Fragments for losses of CH3, CO, and CO2 were observed in the mass spectra .Physical And Chemical Properties Analysis

Dalbergin is a powder with a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Anti-Diabetic Activity

Dalbergin has been studied for its potential anti-diabetic properties. Research indicates that extracts from plants containing Dalbergin, like Dalbergia sissoo , can be used to manage diabetes .

Antihelmintic Properties

The woody bark of Dalbergia sissoo , which contains Dalbergin, has been reported to possess antihelmintic properties, useful in eliminating parasitic worms .

Antipyretic Effects

Dalbergin is also known for its antipyretic effects, which can help reduce fever. This application is particularly noted in the pharmacological profiling of Dalbergia sissoo .

Analgesic Uses

The analgesic properties of Dalbergin make it a candidate for pain relief applications. This is another therapeutic aspect derived from Dalbergia sissoo .

Drug Development Potential

Dalbergin, as a bioactive metabolite found in Dalbergia sissoo , shows promise as a candidate for future drug development due to its diverse pharmacological activities .

Direcciones Futuras

Dalbergin has shown promising results in the treatment of postmenopausal osteoporosis and skin aging . It has also been loaded into PLGA nanoparticles modified with galactose for targeted delivery against hepatocellular carcinoma . These findings suggest that Dalbergin could have potential applications in the treatment of various diseases in the future.

Mecanismo De Acción

Target of Action

Dalbergin, a natural compound found in the heartwoods of Dalbergia sissoo, has been reported to exhibit potent osteogenic activities . It has also been identified as a potential antidiabetic agent . The primary targets of Dalbergin are the pancreatic β cells involved in insulin release and the bone cells involved in osteogenesis .

Mode of Action

Dalbergin interacts with its targets by inhibiting alpha-amylase activity and promoting glucose uptake . In the context of diabetes, Dalbergin has been found to inhibit alpha-amylase activity by 84.68±5.2% (IC 50 =0.0216 µg/mL) and promote glucose uptake by 158% over control . This interaction results in a reduction of blood glucose levels, making it a potential antidiabetic agent .

Biochemical Pathways

The biochemical pathways affected by Dalbergin primarily involve glucose metabolism and bone formation . By inhibiting alpha-amylase activity, Dalbergin reduces the breakdown of complex carbohydrates into glucose, thereby reducing blood glucose levels . Additionally, it promotes glucose uptake, further contributing to its antidiabetic effects . In terms of bone formation, Dalbergin has been shown to improve bone structure by forming new bone cells and reducing bone turnover rate .

Pharmacokinetics

Dalbergin belongs to the category of neoflavonoids, which are known for their low solubility and poor bioavailability . Research has shown that the bioavailability of dalbergin can be improved through the formulation of plga nanoparticles . In-vivo pharmacokinetics and bio-distribution experiments revealed that Dalbergin-loaded PLGA nanoparticles excelled pristine Dalbergin in terms of pharmacokinetic performance and targeted delivery .

Result of Action

The molecular and cellular effects of Dalbergin’s action are primarily observed in its antidiabetic and osteogenic activities . In the context of diabetes, Dalbergin has been observed to reduce blood glucose levels, body weight, total cholesterol, low-density lipoprotein, very low-density lipoprotein, blood urea, serum creatinine, serum glutamate oxaloacetic transaminase, serum glutamate pyruvate transaminase, and alkaline phosphatase levels . In terms of osteogenesis, Dalbergin has been shown to improve bone structure by forming new bone cells .

Action Environment

The action, efficacy, and stability of Dalbergin can be influenced by various environmental factors. For instance, the solubility and bioavailability of Dalbergin can be affected by the pH and temperature of the environment . Additionally, the presence of other compounds in the environment can also influence the action of Dalbergin. For example, the presence of galactose has been shown to enhance the targeted delivery of Dalbergin-loaded PLGA nanoparticles .

Propiedades

IUPAC Name |

6-hydroxy-7-methoxy-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-15-9-14-12(7-13(15)17)11(8-16(18)20-14)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZELSOYQOIUPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331943 | |

| Record name | Dalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dalbergin | |

CAS RN |

482-83-7 | |

| Record name | Dalbergin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalbergin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Dalbergin?

A1: Dalbergin has the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol. [, , , , ]

Q2: What spectroscopic data is available for Dalbergin?

A2: Numerous studies have characterized Dalbergin using various spectroscopic techniques, including UV-Vis spectroscopy, infrared spectroscopy (IR), 1H-NMR, and 13C-NMR. These analyses provide insights into its structural features, functional groups, and chemical environment. [, , , , , ]

Q3: What is the solubility profile of Dalbergin in different solvents?

A3: Dalbergin exhibits varying solubility in different solvents. Research shows its solubility order in six pure solvents as: trichloromethane > propanone > ethyl ethanoate > methanol > hexane > water. []

Q4: How does the solubility of Dalbergin change with temperature?

A4: Studies demonstrate that Dalbergin's solubility in various solvents increases with increasing temperature. []

Q5: Has the stability of Dalbergin been investigated?

A5: While specific stability studies are limited in the provided research, its formulation into nanoparticles using poly(lactic-co-glycolic acid) (PLGA) suggests a degree of stability suitable for drug delivery applications. []

Q6: What biological activities have been reported for Dalbergin?

A6: Dalbergin has shown promising activities in various in vitro and in vivo studies, including anti-cancer, anti-inflammatory, anti-allergic, antioxidant, and osteoprotective effects. [, , , , , , ]

Q7: What are the potential therapeutic applications of Dalbergin?

A7: Based on its diverse biological activities, Dalbergin shows potential for treating various conditions, including osteoporosis, cancer (particularly breast cancer), inflammation, and allergies. [, , , , , , ]

Q8: How does Dalbergin exert its anti-cancer effects?

A8: Research suggests that Dalbergin may exert its anti-cancer effects by altering the mRNA levels of apoptosis-related proteins in breast cancer cells. It has also shown interactions with caspase 3 and 9 proteins, indicating its potential to induce apoptosis in hepatocellular carcinoma. [, ]

Q9: What is the mechanism behind Dalbergin's osteoprotective effects?

A9: Although the exact mechanism remains unclear, Dalbergin demonstrated significant osteoprotective effects in an ovariectomized model of osteoporosis. Further research is needed to elucidate the underlying molecular pathways. []

Q10: How does Dalbergin interact with its potential targets?

A10: Molecular docking studies suggest that Dalbergin can bind to specific proteins, including caspase 3 and 9, potentially contributing to its apoptotic effects in cancer cells. []

Q11: Are there any studies on the structure-activity relationship of Dalbergin?

A11: Yes, research has explored the impact of structural modifications on Dalbergin's anti-osteoporotic activity. Modifications to its core structure can influence its potency and efficacy. []

Q12: What strategies are being explored to improve Dalbergin's delivery and bioavailability?

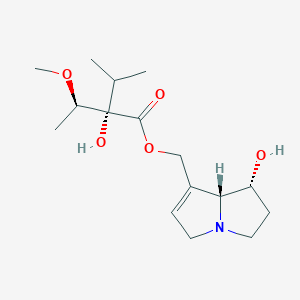

A12: Research has explored encapsulating Dalbergin in galactose-modified PLGA nanoparticles. This strategy aims to enhance its solubility, bioavailability, and targeted delivery to liver cancer cells by utilizing the asialoglycoprotein receptor (ASGPR) present in hepatic cells. []

Q13: What is known about the toxicity and safety profile of Dalbergin?

A13: While the provided research primarily focuses on its beneficial effects, comprehensive toxicity studies are crucial to determine its safety profile, potential adverse effects, and long-term implications.

Q14: What analytical methods are used to characterize and quantify Dalbergin?

A14: Various analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), UV-Vis spectroscopy, and NMR, are employed to identify, characterize, and quantify Dalbergin in different matrices. [, , , ]

Q15: What is the historical context and milestones in Dalbergin research?

A15: The research on Dalbergin dates back several decades, with early studies focusing on its isolation, structural elucidation, and chemical synthesis. [, , , , ] More recent research has explored its biological activities and therapeutic potential, particularly in the areas of cancer, osteoporosis, and inflammation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.